molecular formula C28H32N4O5S B2797197 ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate CAS No. 451463-79-9

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2797197
CAS No.: 451463-79-9
M. Wt: 536.65
InChI Key: NXJICMIZKCQWBO-UHFFFAOYSA-N
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Description

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a quinazolinone core, a cyclohexylamino group, and a benzoate ester. It is primarily used in the fields of chemistry, biology, and medicine due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, starting with the preparation of the quinazolinone core This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate reagents

    Cyclization of Anthranilic Acid Derivatives: This step involves the reaction of anthranilic acid derivatives with reagents such as acetic anhydride or phosphorus oxychloride to form the quinazolinone core.

    Introduction of Cyclohexylamino Group: The quinazolinone intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Formation of Benzoate Ester: The final step involves the esterification of the intermediate with ethyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, reduced quinazolinone compounds, and substituted benzoate esters, each with distinct chemical and biological properties.

Scientific Research Applications

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific molecular structure and functional groups. Similar compounds include:

    Ethyl 3-amino-4-(cyclohexylamino)benzoate: Shares the cyclohexylamino and benzoate ester groups but lacks the quinazolinone core.

    Ethyl 4-(cyclohexylamino)-3-(benzylamino)benzoate: Contains similar functional groups but differs in the substitution pattern on the benzoate ring.

These similar compounds exhibit different chemical and biological properties, highlighting the uniqueness of this compound in scientific research and applications.

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S/c1-2-37-27(36)19-12-14-21(15-13-19)30-25(34)18-38-28-31-23-11-7-6-10-22(23)26(35)32(28)17-16-24(33)29-20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16-18H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJICMIZKCQWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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